RuPhos Palladacycle Gen. 4
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Overview
Description
RuPhos Palladacycle Gen. 4 is a powerful ligand used in classic cross-coupling reactions. It is a fourth-generation palladacycle combined with RuPhos, a phosphine ligand. This compound is bench-stable and soluble in most organic solvents, making it highly versatile for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Palladacycle Gen. 4 involves the reaction of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium (II) dimer with 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR spectroscopy, to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
RuPhos Palladacycle Gen. 4 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic reagents. The reactions are typically carried out under inert conditions with the use of bases such as sodium tert-pentoxide .
Major Products Formed
The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
RuPhos Palladacycle Gen. 4 has a wide range of applications in scientific research:
Mechanism of Action
RuPhos Palladacycle Gen. 4 functions as a catalyst in cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The phosphine ligand, RuPhos, stabilizes the palladium center and enhances its reactivity. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- XPhos Palladacycle Gen. 4
- SPhos Palladacycle Gen. 4
- BrettPhos Palladacycle Gen. 3
- t-BuXPhos Palladacycle Gen. 4
Uniqueness
RuPhos Palladacycle Gen. 4 is unique due to its high stability and solubility in organic solvents. It also offers superior reactivity and selectivity in cross-coupling reactions compared to other similar compounds .
Properties
Molecular Formula |
C44H59NO5PPdS- |
---|---|
Molecular Weight |
851.4 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
HKTUNFGUTFGOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
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